

Pentacosane in Advanced Phase Change Material Formulations: A Comparative Performance Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentacosane

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Pentacosane, a long-chain n-alkane, is a promising phase change material (PCM) for thermal energy storage due to its high latent heat of fusion and chemical stability. However, its inherently low thermal conductivity and leakage in the molten state are significant drawbacks for many applications. This guide provides a comparative analysis of **pentacosane's** performance in various formulations designed to mitigate these issues, supported by experimental data from studies on **pentacosane** and analogous n-alkane-based PCMs.

Performance Metrics of Pure Pentacosane

Pentacosane serves as a baseline for evaluating the effectiveness of different formulations. Its fundamental thermal properties are summarized below.

Property	Value	Reference
Melting Point	53.3 °C	[1]
Latent Heat of Fusion	188.5 J/g	[2]
Crystallization Temperature	49.9 °C	[2]
Latent Heat of Crystallization	-186.2 J/g	[2]

Performance in Composite Formulations

To enhance thermal conductivity and prevent leakage, **pentacosane** can be incorporated into composite materials. While specific data for **pentacosane** composites is limited, studies on similar n-alkanes like eicosane and fatty acids demonstrate the potential improvements.

Expanded Graphite (EG) Composites: Expanded graphite is a common additive due to its high thermal conductivity and porous structure.

PCM Formulation	Thermal Conductivity (W/m·K)	Latent Heat of Fusion (J/g)	Key Findings
Pure Eicosane (C20)	~0.2 - 0.3	~243	Low thermal conductivity is a major limitation.[3]
Eicosane/EG Composite	Up to 2-3 times higher than pure eicosane	Dependent on EG mass fraction	The addition of EG significantly enhances thermal conductivity. [3]
Fatty Acid/EG (20% EG)	1.2130	138.0	Thermal conductivity increased by 418.5% compared to a 5% EG composite.[4]

Microencapsulated Formulations: Encapsulation of PCMs in a polymer shell prevents leakage, increases heat transfer area, and improves handling.

Core Material	Shell Material	Phase Change Temperature (°C)	Latent Heat (J/g)	Encapsulation Rate (%)
Pentadecane (C15)	Urea-formaldehyde (UF)	8.20	115.3	77.3
n-Docosane (C22)	Polyurethane (PU)	42	-	-

Performance in Eutectic Mixtures

Eutectic mixtures of PCMs can be formulated to achieve specific melting points that are lower than the individual components.

Eutectic Mixture	Melting Temperature (°C)	Latent Heat of Fusion (J/g)
70% Eicosane – 30% Cetyl Alcohol	33.77	237.6
50% Eicosane – 50% Lauric Acid	30.63	207.7
25% Eicosane – 75% Capric Acid	24.96	200.3

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of PCM formulations.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase change temperatures and latent heat of fusion/crystallization of the PCM.

Methodology:

- A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.
- An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC instrument.
- The temperature of the furnace is ramped up and down at a controlled rate (e.g., 1.0 °C/min) over a temperature range that encompasses the phase transition of the material.[5]
- The heat flow to or from the sample relative to the reference is measured as a function of temperature.
- The peak of the endotherm during heating corresponds to the melting temperature, and the area under the peak is integrated to determine the latent heat of fusion.
- The peak of the exotherm during cooling corresponds to the crystallization temperature, and the area under the peak provides the latent heat of crystallization.

Thermal Conductivity Measurement

Objective: To measure the thermal conductivity of the PCM in both solid and liquid states.

Methodology (Transient Plane Source Method):

- The PCM sample is prepared, often as a solid disc or by melting and pouring it into a sample holder.
- A transient plane source sensor is placed between two identical pieces of the PCM sample.
- A current is passed through the sensor, generating a heat pulse.
- The temperature increase of the sensor is recorded as a function of time.
- The thermal conductivity is calculated from the temperature versus time data using the instrument's software.

Thermogravimetric Analysis (TGA)

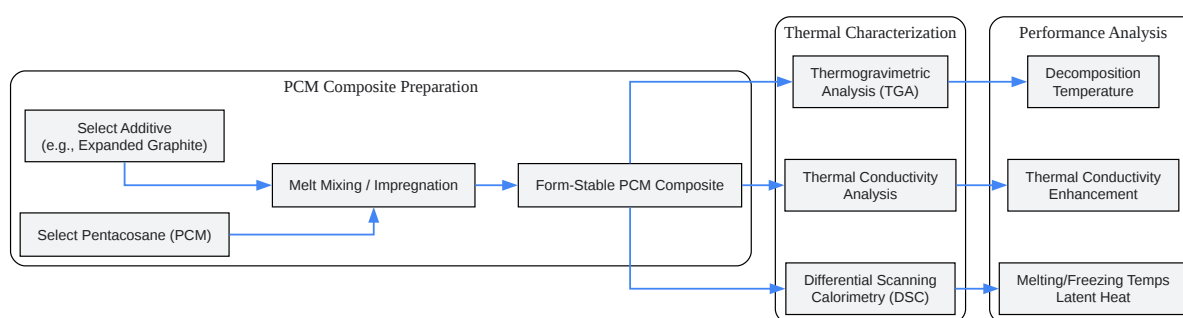
Objective: To assess the thermal stability and decomposition characteristics of the PCM.

Methodology:

- A small sample of the PCM is placed in a crucible in the TGA instrument.
- The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
- The mass of the sample is continuously monitored as a function of temperature.
- The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition or evaporation.

Visualizations

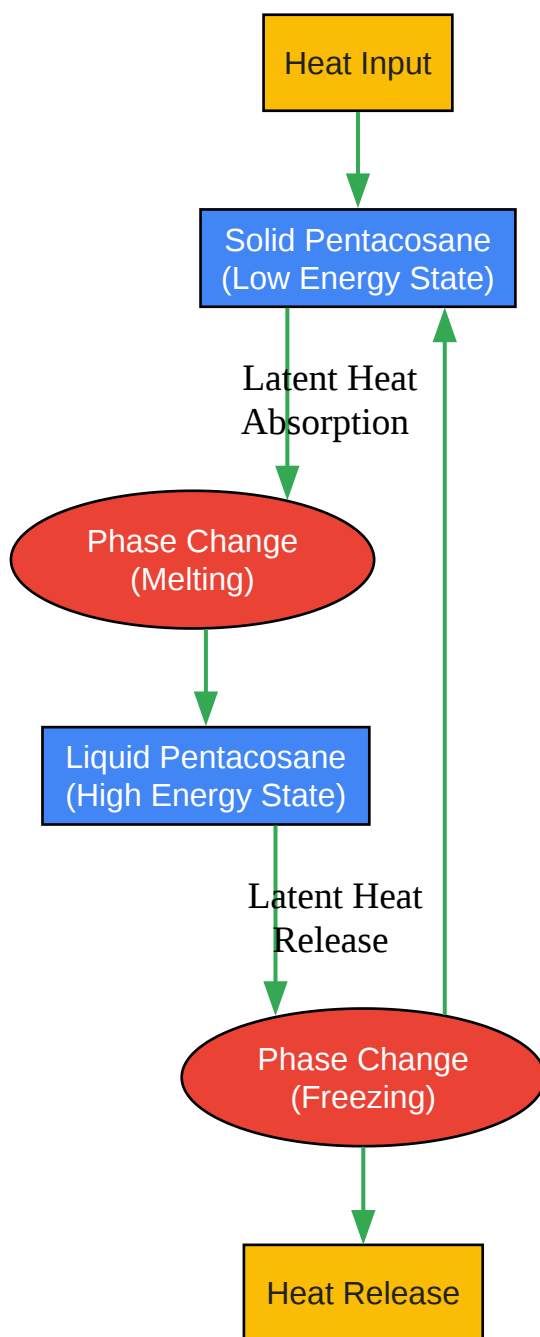
Experimental Workflow for PCM Composite Characterization



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Caption: Workflow for the preparation and thermal analysis of **pentacosane**-based composite PCMs.

Signaling Pathway of PCM Thermal Energy Storage



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Caption: The latent heat storage and release cycle in **pentacosane** PCM.

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